Cas no 3289-53-0 (6-Amino-4-methoxy-2-methylthiouracil)

6-Amino-4-methoxy-2-methylthiouracil is a thiouracil derivative with applications in pharmaceutical and chemical research. Its structure features a methoxy group at the 4-position and a methylthio group at the 2-position, contributing to its reactivity and utility as a building block in heterocyclic synthesis. The compound is particularly valued for its role in the development of nucleoside analogs and potential therapeutic agents. Its stability under standard conditions and well-defined chemical properties make it a reliable intermediate for targeted modifications. Researchers appreciate its compatibility with various synthetic protocols, enabling precise functionalization for specialized applications in medicinal chemistry and material science.
6-Amino-4-methoxy-2-methylthiouracil structure
3289-53-0 structure
Product name:6-Amino-4-methoxy-2-methylthiouracil
CAS No:3289-53-0
MF:C6H9N3OS
MW:171.22016
CID:44007
PubChem ID:4121981

6-Amino-4-methoxy-2-methylthiouracil Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-2-(methylthio)pyrimidin-4-amine
    • 4-Amino-6-methoxy-2-(methylthio)pyrimidine
    • 6-Amino-4-methoxy-2-methylthiouracil
    • 6-methoxy-2-(methylthio)-4-Pyrimidinamine
    • 6-methoxy-2-methylsulfanylpyrimidin-4-amine
    • 4-amino-6-methoxy-2-methylthiopyrimidine
    • 6-amino-4-methoxy-2-(methylsulfanyl)pyrimidine
    • 6-Methoxy-2-methylmercapto-pyrimidin-4-ylamin
    • 6-methoxy-2-methylsulfanyl-pyrimidin-4-ylamine
    • 3289-53-0
    • 2-methylmercapto-4-amino-6-methoxypyrimidine
    • FT-0661881
    • AE-848/01533038
    • CS-0361032
    • 6-methoxy-2-(methylsulfanyl)-4-pyrimidinylamine
    • AKOS006277542
    • FBAYMIJHPUCRMU-UHFFFAOYSA-N
    • DTXSID30399550
    • J-018923
    • SCHEMBL8721091
    • 6-amino-4-methoxy-2-methylthiopyrimidine
    • 6-METHOXY-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE
    • SB55795
    • Inchi: InChI=1S/C6H9N3OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3,(H2,7,8,9)
    • InChI Key: FBAYMIJHPUCRMU-UHFFFAOYSA-N
    • SMILES: COC1N=C(SC)N=C(N)C=1

Computed Properties

  • Exact Mass: 171.04700
  • Monoisotopic Mass: 171.04663309g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 86.3Ų

Experimental Properties

  • Melting Point: 140-142°C
  • PSA: 86.33000
  • LogP: 1.37050

6-Amino-4-methoxy-2-methylthiouracil Security Information

6-Amino-4-methoxy-2-methylthiouracil Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Amino-4-methoxy-2-methylthiouracil Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A611945-1g
6-Amino-4-methoxy-2-methylthiouracil
3289-53-0
1g
$ 265.00 2023-09-08
TRC
A611945-5g
6-Amino-4-methoxy-2-methylthiouracil
3289-53-0
5g
$ 1068.00 2023-04-19
Crysdot LLC
CD11144366-5g
6-Methoxy-2-(methylthio)pyrimidin-4-amine
3289-53-0 95+%
5g
$872 2024-07-16
Chemenu
CM371906-1g
6-Methoxy-2-(methylthio)pyrimidin-4-amine
3289-53-0 95%+
1g
$323 2023-02-02
Ambeed
A618031-1g
6-Methoxy-2-(methylthio)pyrimidin-4-amine
3289-53-0 95+%
1g
$280.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1431702-1g
6-Methoxy-2-(methylthio)pyrimidin-4-amine
3289-53-0 95+%
1g
¥2629.00 2024-05-19
TRC
A611945-500mg
6-Amino-4-methoxy-2-methylthiouracil
3289-53-0
500mg
$ 138.00 2023-09-08
TRC
A611945-250mg
6-Amino-4-methoxy-2-methylthiouracil
3289-53-0
250mg
$ 115.00 2023-09-08
TRC
A611945-2g
6-Amino-4-methoxy-2-methylthiouracil
3289-53-0
2g
$ 523.00 2023-04-19

6-Amino-4-methoxy-2-methylthiouracil Production Method

Additional information on 6-Amino-4-methoxy-2-methylthiouracil

6-Amino-4-Methoxy-2-Methylthiouracil: A Comprehensive Overview

6-Amino-4-Methoxy-2-Methylthiouracil (CAS No. 3289-53-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and as a precursor for various bioactive compounds. In this article, we delve into the properties, synthesis, and recent advancements in understanding the biological activities of 6-Amino-4-Methoxy-2-Methylthiouracil.

The chemical structure of 6-Amino-4-Methoxy-2-Methylthiouracil consists of a uracil ring system with substituents at positions 2, 4, and 6. Specifically, the molecule features an amino group (-NH₂) at position 6, a methoxy group (-OCH₃) at position 4, and a methylthio group (-SCH₃) at position 2. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile building block for further chemical modifications. Recent studies have highlighted the importance of these substituents in modulating the compound's reactivity and bioavailability.

One of the key areas of research surrounding 6-Amino-4-Methoxy-2-Methylthiouracil is its synthesis. Traditionally, this compound has been synthesized via multi-step processes involving nucleophilic substitutions and condensation reactions. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. These innovations not only enhance the scalability of production but also align with current trends toward sustainable chemistry practices.

The biological activity of 6-Amino-4-Methoxy-2-Methylthiouracil has been a focal point of numerous studies. Preclinical data suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. A study published in *Journal of Medicinal Chemistry* demonstrated that 6-Amino-4-Methoxy-2-Methylthiouracil significantly reduces inflammation in animal models by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, its ability to scavenge free radicals highlights its potential as an adjunctive agent in combating oxidative stress-related disorders.

In addition to its direct pharmacological effects, 6-Amino-4-Methoxy-2-Methylthiouracil has been investigated as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. For example, researchers have successfully appended additional functional groups to this core structure to create derivatives with improved solubility and targeting capabilities. These derivatives are currently under evaluation for their efficacy in treating conditions such as cancer and neurodegenerative diseases.

The application of computational chemistry tools has further enriched our understanding of 6-Amino-4-Methoxy-2-Methylthiouracil's properties. Molecular docking studies have revealed that the compound interacts favorably with several drug targets, including enzymes involved in metabolic pathways and receptors associated with inflammation. Such insights are invaluable for guiding rational drug design efforts and optimizing the compound's therapeutic profile.

Looking ahead, ongoing research aims to elucidate the mechanisms underlying 6-Amino-4-Methoxy-2-Methylthiouracil's biological effects at a molecular level. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel insights into its pharmacokinetics, toxicity profiles, and clinical applicability. Moreover, advancements in artificial intelligence (AI)-enabled drug discovery are being leveraged to predict optimal dosing regimens and identify potential drug-drug interactions.

In conclusion, 6-Amino-4-Methoxy-2-Methylthiouracil (CAS No. 3289

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3289-53-0)6-Amino-4-methoxy-2-methylthiouracil
A932631
Purity:99%
Quantity:1g
Price ($):252.0